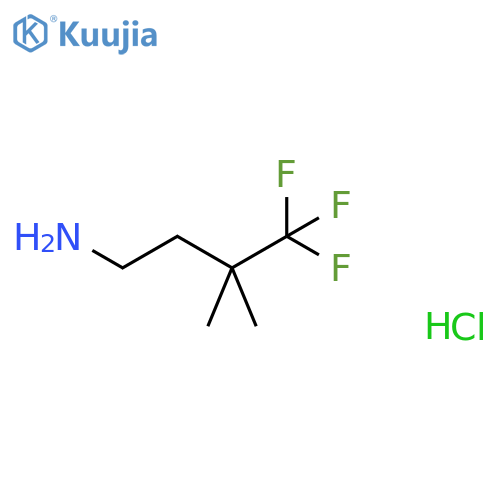

Cas no 1454690-74-4 (4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride)

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride

-

- インチ: 1S/C6H12F3N.ClH/c1-5(2,3-4-10)6(7,8)9;/h3-4,10H2,1-2H3;1H

- InChIKey: IEFQYULTSROVQJ-UHFFFAOYSA-N

- ほほえんだ: C(C)(C)(CCN)C(F)(F)F.Cl

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T898070-50mg |

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine Hydrochloride |

1454690-74-4 | 50mg |

$959.00 | 2023-05-17 | ||

| Enamine | EN300-1655741-5.0g |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride |

1454690-74-4 | 95% | 5g |

$3479.0 | 2023-06-04 | |

| TRC | T898070-100mg |

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine Hydrochloride |

1454690-74-4 | 100mg |

$1688.00 | 2023-05-17 | ||

| Enamine | EN300-1655741-1000mg |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride |

1454690-74-4 | 95.0% | 1000mg |

$1200.0 | 2023-09-21 | |

| Enamine | EN300-1655741-50mg |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride |

1454690-74-4 | 95.0% | 50mg |

$278.0 | 2023-09-21 | |

| 1PlusChem | 1P01EIMJ-50mg |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride |

1454690-74-4 | 95% | 50mg |

$394.00 | 2024-06-20 | |

| Aaron | AR01EIUV-50mg |

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine Hydrochloride |

1454690-74-4 | 95% | 50mg |

$408.00 | 2025-02-10 | |

| 1PlusChem | 1P01EIMJ-5g |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride |

1454690-74-4 | 95% | 5g |

$4362.00 | 2024-06-20 | |

| Enamine | EN300-1655741-2500mg |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride |

1454690-74-4 | 95.0% | 2500mg |

$2351.0 | 2023-09-21 | |

| TRC | T898070-10mg |

4,4,4-Trifluoro-3,3-dimethylbutan-1-amine Hydrochloride |

1454690-74-4 | 10mg |

$213.00 | 2023-05-17 |

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride 関連文献

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

3. Book reviews

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

6. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochlorideに関する追加情報

Introduction to 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride (CAS No. 1454690-74-4)

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1454690-74-4, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are strategically incorporated to modulate the physicochemical properties and biological activity of the parent structure. The specific arrangement of fluorine substituents in 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride contributes to its unique reactivity and potential applications in drug discovery and development.

The molecular structure of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride consists of a branched aliphatic backbone with three fluorine atoms attached to the fourth carbon atom. This trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further exploration in medicinal chemistry. Additionally, the presence of an amine functional group provides a site for further chemical modification, enabling the synthesis of more complex derivatives with tailored biological properties.

In recent years, there has been a growing interest in fluorinated amines due to their role as key pharmacophores in numerous therapeutic agents. The ability of fluorine to influence electronic properties, hydrogen bonding interactions, and metabolic pathways has been leveraged to improve drug efficacy and reduce side effects. For instance, fluorinated amine derivatives have been reported to exhibit enhanced binding affinity to biological targets, increased bioavailability, and prolonged half-life compared to their non-fluorinated counterparts.

4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride has been studied in the context of its potential applications as an intermediate in the synthesis of more complex pharmacologically active compounds. Its structural features make it a versatile building block for designing molecules targeting various disease pathways. Researchers have explored its utility in developing novel antimicrobial agents, where the incorporation of fluorine atoms has been shown to improve resistance profiles against bacterial enzymes. Furthermore, its amine group can be functionalized to create peptidomimetics or protease inhibitors with improved pharmacokinetic profiles.

The hydrochloride salt form of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride enhances its solubility in aqueous solutions, which is a critical factor for formulation development in pharmaceuticals. This solubility advantage allows for easier administration via oral or intravenous routes, potentially improving patient compliance and therapeutic outcomes. The compound’s stability under various storage conditions also makes it a practical choice for industrial-scale production and commercialization.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride interacts with biological targets at the molecular level. These studies have revealed that the trifluoromethyl group exerts steric and electronic effects that can fine-tune binding interactions with enzymes and receptors. Such insights have guided the optimization of lead compounds into potent therapeutic agents with improved selectivity and reduced toxicity.

The synthesis of 4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Modern synthetic methodologies have enabled more efficient routes to this compound compared to traditional approaches. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorochemical transformations have been employed to introduce fluorine atoms into the molecular framework with high precision.

In conclusion, 4, , trifluoro, , dimethylbutan, 1, amine, hydrochloride (CAS No. 1454690-74) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features offer opportunities for designing novel therapeutics with enhanced efficacy and improved patient outcomes. As our understanding of fluorinated compounds continues to evolve, 1454690, will undoubtedly play a significant role in shaping future advances in drug discovery.

1454690-74-4 (4,4,4-trifluoro-3,3-dimethylbutan-1-amine hydrochloride) 関連製品

- 114136-66-2(3-(4-Chloro-2-fluorophenyl)-1-methyl-6-trifluoromethylpyrimidine-2,4(1H,3H)-dione)

- 872724-08-8(N-ethyl-N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

- 7125-83-9(1,2,2-Trichloro-3,3,3-trifluoropropane)

- 103755-56-2(5-Amino-1-phenyl-1H-pyrazol-3-ol)

- 2138396-61-7(2-(1-methylpyrrolidin-2-yl)methyl-2H-1,2,3-triazol-4-amine)

- 35801-15-1((2-methylfuran-3-yl)methanamine)

- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)

- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)

- 863586-67-8(N-{2-4-(4-fluorophenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzenesulfonamide)

- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)